molecular formula C15H11ClINO2 B2982254 N-(4-acetylphenyl)-2-chloro-5-iodobenzamide CAS No. 425649-10-1

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide

Cat. No.: B2982254
CAS No.: 425649-10-1
M. Wt: 399.61
InChI Key: NMZTXRMTXTXOSI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a halogenated benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and halogen substituents (chlorine at position 2, iodine at position 5) on the benzoyl ring. This compound is synthesized via condensation reactions involving intermediates such as N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl or arylazo-mercapto compounds under basic conditions .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZTXRMTXTXOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield the intermediate (p-CH3CO)C6H4N(PPh2)2 . This intermediate can then be further reacted with iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The table below compares N-(4-acetylphenyl)-2-chloro-5-iodobenzamide with analogous compounds based on substituent patterns and synthetic routes:

Compound Name Substituents on Benzamide Ring Amide Group Modifications Key Synthetic Routes Notable Properties/Applications References
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide 2-Cl, 5-I 4-Acetylphenyl Condensation of chloroacetamide intermediates Under investigation for bioactivity
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide 2-Cl, 5-I Benzoxazolyl group (3-chlorophenyl) Multi-step coupling reactions Potential use in optoelectronics or catalysis
N-[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide 4-I Benzoxazolyl group (2,4-dimethylphenyl) Heterocyclic ring formation Structural studies in crystallography
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide 5-Cl (thiophene ring) 4-Acetylphenyl Acid-amine coupling followed by chalcone condensation Chalcone precursor for drug discovery
N-(4-Acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide 2,4-Cl, 5-CH₃ (sulfonamide) 4-Acetylphenyl Sulfonylation of amines Enhanced stability in biological media

Key Structural and Functional Differences

Halogen Substituents: The 5-iodo substituent in the target compound offers greater steric bulk and polarizability compared to smaller halogens (e.g., chlorine in ’s thiophene derivative). This may enhance binding affinity in biological targets but reduce solubility .

Amide vs.

Heterocyclic Modifications :

  • Benzoxazolyl-containing analogs () introduce rigid aromatic systems, which may enhance π-π stacking interactions in material science applications .

Thiophene vs.

Stability and Reactivity

  • Photostability: highlights UV-Vis studies of chalcone derivatives in DMEM medium, showing stability over 24 hours. Similar data for the target compound is lacking, but the iodine substituent may reduce photodegradation compared to nitro or cyano groups .
  • Synthetic Flexibility : The acetylphenyl group in the target compound allows for further functionalization (e.g., chalcone formation), as demonstrated in ’s thiophene derivatives .

Biological Activity

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide has the following structural formula:

C15H13ClIN1O1\text{C}_{15}\text{H}_{13}\text{ClI}\text{N}_{1}\text{O}_{1}

Key Features:

  • Acetyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Chloro and Iodo substituents : These halogens can significantly affect the compound's reactivity and biological properties.

Antiviral Activity

Recent studies have explored the antiviral potential of similar benzamide derivatives against human adenovirus (HAdV). Although specific data on N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is limited, related compounds have shown promise as HAdV inhibitors. For example, certain derivatives exhibited sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .

The mechanism of action for benzamide derivatives often involves:

  • Inhibition of viral DNA replication : Some compounds target the replication process directly.
  • Interference with later stages of the viral life cycle : This can include blocking viral assembly or release.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzamide derivatives, which can provide insights into the potential activities of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide.

StudyCompoundActivityIC50 (μM)CC50 (μM)Selectivity Index
Compound 15Anti-HAdV0.27156.8>580
5-Chloro-2-hydroxybenzamideAntiviralNot specifiedNot specifiedNot specified

Pharmacological Potential

The pharmacological potential of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can be inferred from its structural analogs. Compounds with similar structures have demonstrated:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

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